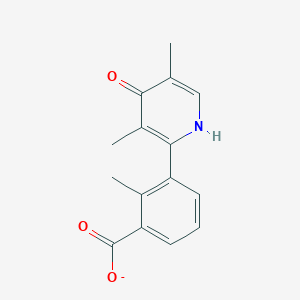
3-(4-Hydroxy-3,5-dimethylpyridin-2-yl)-2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Hydroxy-3,5-dimethylpyridin-2-yl)-2-methylbenzoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydroxy group and two methyl groups attached to the pyridine ring, as well as a methylbenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3,5-dimethylpyridin-2-yl)-2-methylbenzoate typically involves the reaction of 4-hydroxy-3,5-dimethylpyridine with 2-methylbenzoic acid or its derivatives. One common method involves the esterification of 4-hydroxy-3,5-dimethylpyridine with 2-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
化学反応の分析
Types of Reactions
3-(4-Hydroxy-3,5-dimethylpyridin-2-yl)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
3-(4-Hydroxy-3,5-dimethylpyridin-2-yl)-2-methylbenzoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 3-(4-Hydroxy-3,5-dimethylpyridin-2-yl)-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxy group and pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Hydroxy-3,5-dimethylpyridine: A precursor in the synthesis of 3-(4-Hydroxy-3,5-dimethylpyridin-2-yl)-2-methylbenzoate.
2-Methylbenzoic acid: Another precursor used in the esterification process.
3,5-Dimethylpyridine: A structurally related compound with similar chemical properties.
Uniqueness
This compound is unique due to the combination of its hydroxy-substituted pyridine ring and methylbenzoate moiety
特性
分子式 |
C15H14NO3- |
|---|---|
分子量 |
256.28 g/mol |
IUPAC名 |
3-(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)-2-methylbenzoate |
InChI |
InChI=1S/C15H15NO3/c1-8-7-16-13(10(3)14(8)17)11-5-4-6-12(9(11)2)15(18)19/h4-7H,1-3H3,(H,16,17)(H,18,19)/p-1 |
InChIキー |
GZOBYIWJDBIJIG-UHFFFAOYSA-M |
正規SMILES |
CC1=CNC(=C(C1=O)C)C2=C(C(=CC=C2)C(=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole](/img/structure/B15223918.png)
![7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B15223922.png)

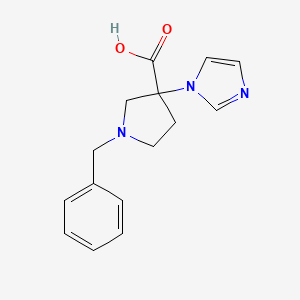
![Acetic acid, [(phenylmethyl)imino]-, ethyl ester](/img/structure/B15223944.png)
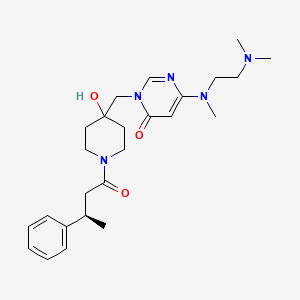


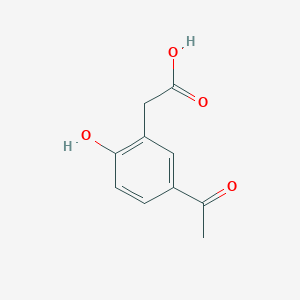
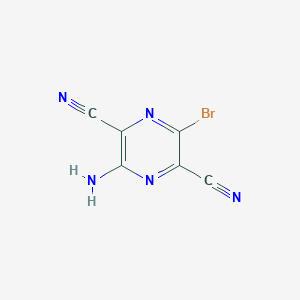
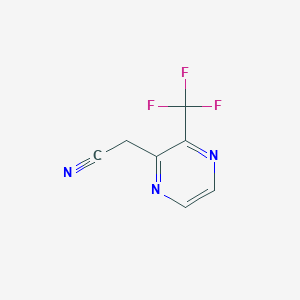
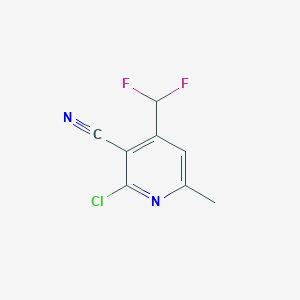
![4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B15223988.png)

